2-Hydrazino-3-methylbutanoic acid
Overview
Description
2-Hydrazino-3-methylbutanoic acid is a chemical compound with the molecular formula C5H12N2O2. It belongs to the class of α-amino acids and is characterized by the presence of a hydrazino group attached to the second carbon of the butanoic acid chain
Scientific Research Applications
2-Hydrazino-3-methylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with hydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the formation of the hydrazino group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The reaction parameters are optimized to maximize yield and minimize by-products, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazides or amines.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azides, while reduction can produce hydrazides or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Mechanism of Action
The mechanism of action of 2-Hydrazino-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-3-methylbutanoic acid: Characterized by the presence of a hydrazino group attached to the second carbon of the butanoic acid chain.
3-Hydrazino-2-methylbutanoic acid: Similar structure but with the hydrazino group attached to the third carbon.
2-Hydrazino-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group on the butanoic acid chain
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-hydrazinyl-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(2)4(7-6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMQIALVIXUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941706 | |
Record name | 2-Hydrazinyl-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19866-38-7, 60047-26-9 | |
Record name | Butyric acid, 2-hydrazino-3-methyl-, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19453 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydrazinyl-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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